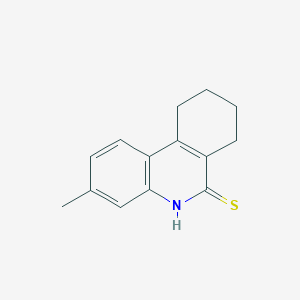
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol is an organic compound belonging to the phenanthridine family. Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol can be achieved through cascade radical cyclization. This method involves the use of radical acceptors with unsaturated bonds, which facilitate the rapid and efficient formation of carbo- and heterocycles . The reaction conditions typically include the use of radical initiators and specific solvents to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The scalability of the cascade radical cyclization method makes it suitable for industrial applications, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s thiol group plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,3,9,9-Tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione: Known for its inhibitory activity against HIV-1 protease.
7,8,9,10-Tetrahydrophenanthridine-6-thiol:
Uniqueness
3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol is unique due to its specific substitution pattern and thiol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
3-methyl-7,8,9,10-tetrahydro-5H-phenanthridine-6-thione |
InChI |
InChI=1S/C14H15NS/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h6-8H,2-5H2,1H3,(H,15,16) |
InChI Key |
RDWMQQDKACUTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(CCCC3)C(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


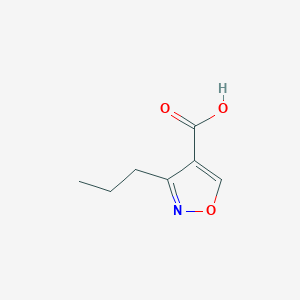
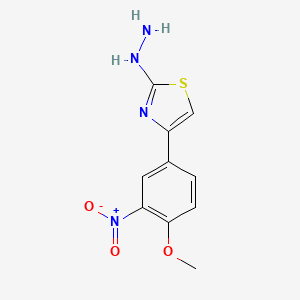
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)

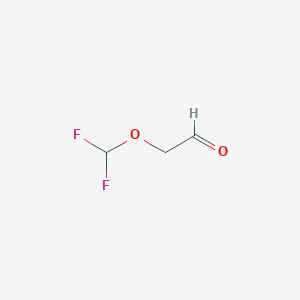
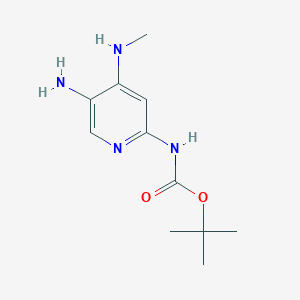
![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
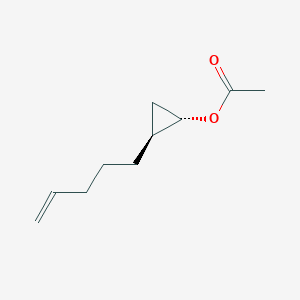
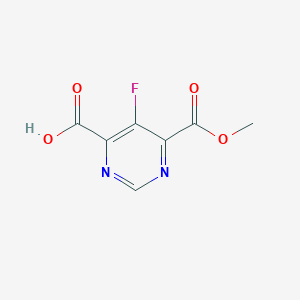
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)

![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
